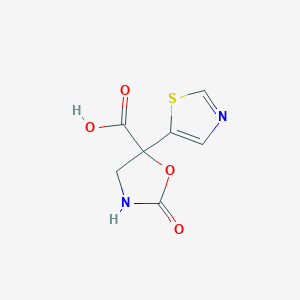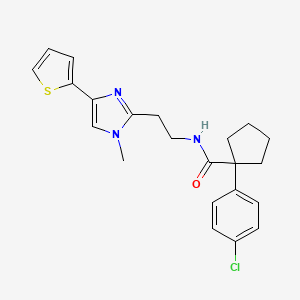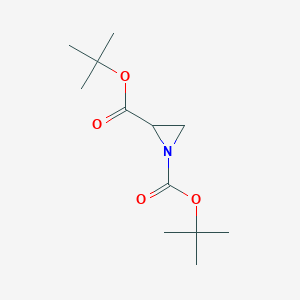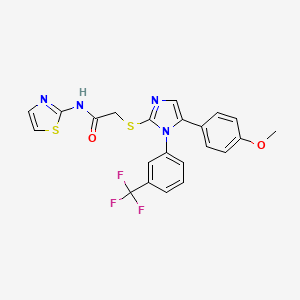
2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid, also known as OTZ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of oxazolidinone derivatives and has a unique chemical structure that makes it a promising candidate for drug development and other research areas.
Mécanisme D'action
The mechanism of action of 2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of bacterial and fungal enzymes, which may explain its antibacterial and antifungal properties. This compound has also been shown to inhibit the activity of certain cancer-related proteins, which may explain its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to modulate the activity of certain enzymes and proteins, which may have implications for various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid in lab experiments is its unique chemical structure, which makes it a versatile building block for the synthesis of novel materials and compounds. It also has a range of potential applications in medicinal chemistry and biochemistry. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on 2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid. One area of interest is the development of this compound-based materials with unique properties, such as conductivity or catalytic activity. Another area of interest is the optimization of this compound as an antibacterial, antifungal, or anticancer agent. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-mercaptothiazole with ethyl chloroacetate to form ethyl 2-(1,3-thiazol-5-yl)acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently cyclized with acetic anhydride to yield this compound in good yield.
Applications De Recherche Scientifique
2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an antibacterial and antifungal agent. It has also been investigated as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its potential to modulate enzyme activity and protein-protein interactions. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
2-oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c10-5(11)7(2-9-6(12)13-7)4-1-8-3-14-4/h1,3H,2H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVARNMPKFXPLDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CN=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)


![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)



![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)
